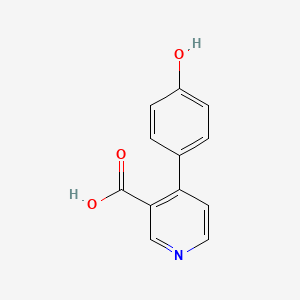

4-(4-Hydroxyphenyl)nicotinic acid

Description

4-(4-Hydroxyphenyl)nicotinic acid is a nicotinic acid derivative featuring a pyridine-3-carboxylic acid backbone with a 4-hydroxyphenyl substituent at the 4-position of the pyridine ring. This compound is synthesized via condensation reactions between nicotinic acid and 1,4-dihydroxybenzene under controlled conditions, as demonstrated in molecular architecture studies . The compound has been utilized in esterification reactions for constructing supramolecular frameworks, highlighting its role in materials science .

Properties

IUPAC Name |

4-(4-hydroxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-9-3-1-8(2-4-9)10-5-6-13-7-11(10)12(15)16/h1-7,14H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVPFSJDMAYHRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NC=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30692412 | |

| Record name | 4-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,4-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261982-41-5 | |

| Record name | 4-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,4-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-(4-Hydroxyphenyl)nicotinic acid typically involves the condensation reaction of nicotinic acid hydrazide with appropriate aldehydes . This reaction can be carried out in various organic solvents, and the resulting acylhydrazones can be further transformed into 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives through cyclization reactions in acetic anhydride . Industrial production methods may involve solution-based synthesis, mechanosynthesis, and solid-state melt reactions .

Chemical Reactions Analysis

4-(4-Hydroxyphenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable reagents and catalysts.

Common reagents and conditions used in these reactions include organic solvents, acetic anhydride, and various catalysts . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Hydroxyphenyl)nicotinic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a starting material for the synthesis of various derivatives, including acylhydrazones and oxadiazolines.

Biology: The compound has shown promising activity against Gram-positive bacteria and has been tested for antimicrobial activity.

Medicine: It has potential therapeutic applications, particularly in the regulation of carbohydrate hydrolysis by inhibiting key digestive enzymes such as α-amylase and α-glucosidase.

Industry: The compound’s properties make it suitable for use in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. For example, it inhibits α-amylase and α-glucosidase through hydrogen bonding and van der Waals forces, leading to the regulation of carbohydrate hydrolysis . The compound’s substituents play a crucial role in its inhibition activity, with specific structural features enhancing its potency .

Comparison with Similar Compounds

Structural Analogues of 4-Substituted Nicotinic Acids

Nicotinic acid derivatives substituted at the 4-position of the pyridine ring exhibit distinct physicochemical and functional properties depending on the substituent group. Key analogs include:

- 4-Methylnicotinic acid (2a): A simple alkyl-substituted derivative synthesized via organolithium addition to pyridyl-3-oxazoline intermediates .

- 4-Phenylnicotinic acid : Incorporates a phenyl group, increasing aromaticity and hydrophobicity .

Key Differences:

- Electronic Effects: The 4-hydroxyphenyl group in 4-(4-Hydroxyphenyl)nicotinic acid introduces electron-withdrawing effects via the phenolic -OH, altering the pyridine ring's electron density compared to methyl or amino substituents.

- Synthesis: While 4-methyl and 4-phenyl analogs are synthesized using organolithium reagents (e.g., n-butyllithium or phenyllithium) , the hydroxyphenyl variant requires condensation with dihydroxybenzene .

5-Substituted Nicotinic Acids

Substitution at the 5-position of the pyridine ring yields compounds with divergent properties:

- 5-(4-Carboxyphenyl)nicotinic acid: Contains a carboxyphenyl group at the 5-position (C₁₃H₉NO₄; MW 243.22), increasing acidity and coordination capacity .

Key Differences:

- Functional Groups : The carboxyphenyl group in 5-(4-Carboxyphenyl)nicotinic acid introduces additional hydrogen-bonding sites, unlike the acetylphenyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.